Structure and molecular weight of 3'-Bromo-3-(1,3-dioxan-2-yl)propiophenone
Structure and molecular weight of 3'-Bromo-3-(1,3-dioxan-2-yl)propiophenone
Technical Monograph: 3'-Bromo-3-(1,3-dioxan-2-yl)propiophenone Characterization, Synthesis, and Application in Medicinal Chemistry
Executive Summary
This technical guide provides an in-depth analysis of 3'-Bromo-3-(1,3-dioxan-2-yl)propiophenone , a specialized bifunctional intermediate used in organic synthesis and drug discovery. This molecule serves as a critical "masked" scaffold, combining a reactive aryl halide (for cross-coupling) and a protected aldehyde (acetal) distinct from the ketone functionality.
The guide details the structural elucidation, precise molecular weight calculations, synthetic pathways, and handling protocols required for high-integrity research applications.
Structural Elucidation & Molecular Weight
The nomenclature indicates a propiophenone core substituted at the meta position of the phenyl ring with a bromine atom, and at the terminal position of the alkyl chain with a 1,3-dioxane ring.
Chemical Connectivity
-
Core Scaffold: Propiophenone (1-phenylpropan-1-one).
-
Substituent A (Aryl): Bromine atom at the 3' position (meta) relative to the carbonyl attachment.
-
Substituent B (Alkyl): A 1,3-dioxan-2-yl group attached to the C3 position of the propanone chain.
Structural Formula:
Molecular Weight Calculation
The precise molecular weight is derived from standard atomic weights (IUPAC).
| Element | Count | Atomic Mass ( g/mol ) | Subtotal ( g/mol ) |
| Carbon (C) | 13 | 12.011 | 156.143 |
| Hydrogen (H) | 15 | 1.008 | 15.120 |
| Bromine (Br) | 1 | 79.904 | 79.904 |
| Oxygen (O) | 3 | 15.999 | 47.997 |
| Total MW | 299.16 |
Note: For Mass Spectrometry (MS) applications, the monoisotopic mass (using
Structural Visualization (DOT)
Synthetic Methodology
The synthesis of this compound requires a convergent strategy to avoid premature deprotection of the acetal or reduction of the ketone. The most robust pathway involves the Grignard reaction of a functionalized alkyl halide with a nitrile.
Recommended Protocol: The Grignard-Nitrile Route
Rationale: Direct alkylation of 3'-bromopropiophenone is prone to over-alkylation. Reacting a Grignard reagent with a nitrile provides a cleaner ketone formation after hydrolysis.
Reagents:
-
Starting Material A: 3-Bromobenzonitrile (CAS: 6911-32-6).
-
Starting Material B: 2-(2-Bromoethyl)-1,3-dioxane (CAS: 3388-46-8).
-
Catalyst/Solvent: Magnesium turnings, THF (anhydrous), Iodine (initiator).
Step-by-Step Workflow:
-
Grignard Formation:
-
Activate Mg turnings in dry THF with a crystal of
. -
Add 2-(2-Bromoethyl)-1,3-dioxane dropwise under
atmosphere. -
Reflux for 1-2 hours to generate (2-(1,3-dioxan-2-yl)ethyl)magnesium bromide.
-
-
Addition:
-
Cool the Grignard solution to 0°C.
-
Slowly add 3-Bromobenzonitrile (dissolved in THF).
-
Allow to warm to Room Temperature (RT) and stir for 4-6 hours. The intermediate is an imine magnesium salt.
-
-
Mild Hydrolysis (Critical Step):
-
Caution: Standard acid hydrolysis will cleave the dioxane acetal.
-
Quench with saturated aqueous
or a slightly acidic buffer (pH 5-6) at 0°C. -
Stir vigorously to hydrolyze the imine to the ketone without affecting the acetal.
-
-
Purification:
-
Extract with Ethyl Acetate (
). -
Wash with brine, dry over
. -
Purify via Silica Gel Chromatography (Hexane/EtOAc gradient).
-
Synthesis Workflow Diagram (DOT)
Physicochemical Characterization Profile
To validate the identity of the synthesized compound, compare experimental data against these theoretical values.
Predicted NMR Signals ( )
| Position | Proton Type | Chemical Shift ( | Multiplicity | Integration | Assignment |
| Aryl | Ar-H (C2') | 8.05 - 8.10 | Singlet (t) | 1H | Ortho to C=O & Br |
| Aryl | Ar-H (C6') | 7.85 - 7.90 | Doublet | 1H | Ortho to C=O |
| Aryl | Ar-H (C4') | 7.65 - 7.70 | Doublet | 1H | Ortho to Br |
| Aryl | Ar-H (C5') | 7.30 - 7.40 | Triplet | 1H | Meta position |
| Acetal | O-CH-O | 4.55 - 4.65 | Triplet | 1H | Acetal methine |
| Dioxane | O-CH2 | 3.70 - 4.10 | Multiplet | 4H | Dioxane ring |
| Linker | CO-CH2 | 2.95 - 3.05 | Triplet | 2H | Alpha to ketone |
| Linker | CH2-Acetal | 1.95 - 2.05 | Multiplet | 2H | Beta to ketone |
| Dioxane | C-CH2-C | 1.30 - 1.40 | Multiplet | 1H | Dioxane ring (eq) |
Mass Spectrometry (ESI+)
-
Expected Ion:
or -
Pattern: Distinct 1:1 isotopic pattern for
and . -
m/z: 299.0 / 301.0 (
).
Stability and Handling
Acetal Sensitivity
The 1,3-dioxane moiety is acid-labile. It serves as a protecting group for the aldehyde.
-
Avoid: Strong aqueous acids (HCl,
) unless deprotection is intended. -
Stable: In basic conditions, reducing environments (NaBH4), and neutral organic solvents.
Storage
-
Temperature: 2-8°C (Refrigerate).
-
Atmosphere: Inert gas (Argon/Nitrogen) recommended to prevent oxidation of the benzylic position or hydrolysis from ambient moisture.
References
- IUPAC Periodic Table of the Elements.International Union of Pure and Applied Chemistry.
